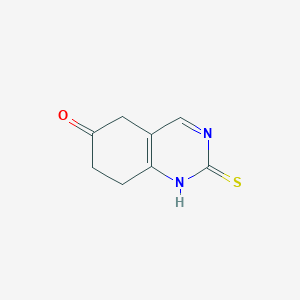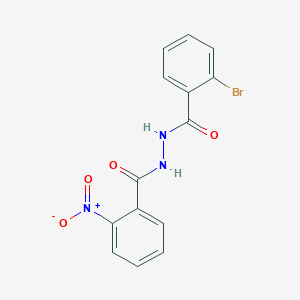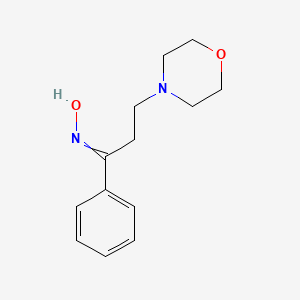
(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on ist eine organische Verbindung, die zur Klasse der Indenderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein möglicher Syntheseweg könnte die Bromierung eines Inden-Vorläufers umfassen, gefolgt von der Einführung der Cyclohexylaminogruppe und der Phenylmethyliden-Einheit. Die Reaktionsbedingungen können die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Katalysatoren wie Palladium- oder Kupferkomplexen umfassen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
(2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen wie Hydroxyl-, Amino- oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid und Nukleophile wie Amine oder Alkohole. Die Reaktionsbedingungen können je nach dem gewünschten Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl funktioneller Derivate führen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Potenzielle Verwendung als Sonde oder Inhibitor in biochemischen Studien.
Medizin: Untersuchung seiner pharmakologischen Eigenschaften für die Arzneimittelentwicklung.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade könnten Signaltransduktion, Stoffwechselprozesse oder die Regulierung der Genexpression umfassen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu (2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on gehören andere Indenderivate mit unterschiedlichen Substituenten. Beispiele hierfür sind:
- 5-Brom-2-(Phenylmethyliden)-3H-inden-1-on
- 3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on
- 5-Brom-3-(Methylamino)-2-(Phenylmethyliden)-3H-inden-1-on
Einzigartigkeit
Die Einzigartigkeit von (2E)-5-Brom-3-(Cyclohexylamino)-2-(Phenylmethyliden)-3H-inden-1-on liegt in seiner spezifischen Kombination von Substituenten, die ihm möglicherweise einzigartige chemische und biologische Eigenschaften verleihen. Dazu könnten einzigartige Reaktivitätsmuster, Bindungsaffinitäten oder pharmakologische Wirkungen gehören.
Eigenschaften
Molekularformel |
C22H22BrNO |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one |
InChI |
InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2 |
InChI-Schlüssel |
JGWQWVVSCQBAFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)



![N-cyclohexyl-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carbothioamide](/img/structure/B12455962.png)
![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B12455984.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)

![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B12456011.png)
